6-(3-Ethoxyphenyl)nicotinaldehyde
Description
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is a derivative of pyridinecarboxaldehyde, featuring an ethoxyphenyl group at the 6-position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-(3-ethoxyphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-2-17-13-5-3-4-12(8-13)14-7-6-11(10-16)9-15-14/h3-10H,2H2,1H3 |
InChI Key |
WUBKGEKCDBIVSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with pyridine-3-carboxaldehyde under specific conditions . The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde .
Chemical Reactions Analysis
Types of Reactions
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: 6-(3-ethoxyphenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3-ethoxyphenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity . Additionally, the ethoxyphenyl group may interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxypyridine-3-carboxaldehyde .
- Pyridine-2-carboxaldehyde (picolinaldehyde) .
- Pyridine-4-carboxaldehyde (isonicotinaldehyde) .
Uniqueness
6-(3-ethoxyphenyl)pyridine-3-carboxaldehyde is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinecarboxaldehyde derivatives . This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
6-(3-Ethoxyphenyl)nicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
6-(3-Ethoxyphenyl)nicotinaldehyde belongs to a class of compounds known as nicotinaldehydes, characterized by a pyridine ring and an aldehyde functional group. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 217.25 g/mol
The biological activity of 6-(3-Ethoxyphenyl)nicotinaldehyde is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
- Receptor Binding : It may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.
- Pathway Modulation : The compound can affect various biochemical pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Anticancer Activity
Research indicates that 6-(3-Ethoxyphenyl)nicotinaldehyde exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as prostate cancer cells (DU-145). The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | DU-145 | 0.1 - 1.1 | Induction of apoptosis via caspase activation |
| Study B | MDA-MB-453 | 11 | Cell cycle arrest at G2/M phase |
| Study C | HeLa | 40 | Inhibition of tubulin polymerization |
In one study, treatment with the compound resulted in a significant increase in apoptotic cells as shown by Hoechst staining and caspase-3 activation assays . Furthermore, it was observed that the compound selectively targeted cancer cells while having minimal effects on normal human embryonic kidney cells (HEK-293) .
Antimicrobial Activity
6-(3-Ethoxyphenyl)nicotinaldehyde has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against various pathogens. The compound's interactions with microbial enzymes may disrupt essential metabolic pathways, leading to cell death.
Case Studies
-
Case Study on Prostate Cancer Cells :
- In a controlled experiment, DU-145 cells were treated with varying concentrations of 6-(3-Ethoxyphenyl)nicotinaldehyde for 48 hours. Results indicated a dose-dependent increase in apoptosis, with significant activation of caspase-3 observed at concentrations as low as 0.1 µM.
- Study on Tubulin Interaction :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
